molecular formula C19H15ClF2N2OS B11577426 (3-Chloro-6-fluoro-1-benzothiophen-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone

(3-Chloro-6-fluoro-1-benzothiophen-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B11577426
M. Wt: 392.8 g/mol
InChI Key: JKDONHOKYDNCIT-UHFFFAOYSA-N
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Description

  • Chlorine and fluorine atoms are introduced through halogenation reactions using reagents such as chlorine gas or fluorine-containing compounds.
  • Reaction conditions: Halogenation reactions typically require the presence of a catalyst and controlled reaction temperatures.
  • Attachment of the Carbonyl Group:

    • The carbonyl group can be introduced through acylation reactions using reagents such as acyl chlorides or anhydrides.
    • Reaction conditions: Acylation reactions often require the use of a base catalyst and an inert solvent.
  • Formation of the Piperazine Ring:

    • The piperazine ring is formed through a nucleophilic substitution reaction involving a suitable amine precursor and a halogenated benzothiophene intermediate.
    • Reaction conditions: This step typically requires the use of a polar aprotic solvent and elevated temperatures.
  • Industrial Production Methods: Industrial production of 1-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-(4-FLUOROPHENYL)PIPERAZINE follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as chromatography and crystallization.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-(4-FLUOROPHENYL)PIPERAZINE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    • Formation of the Benzothiophene Core:

      • The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.
      • Reaction conditions: This step often requires the use of a strong acid catalyst and elevated temperatures.

    Chemical Reactions Analysis

    Types of Reactions: 1-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-(4-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    • Oxidation:

      • Oxidation reactions can occur at the benzothiophene ring or the piperazine ring, leading to the formation of oxidized derivatives.
      • Common reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
    • Reduction:

      • Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
      • Common reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
    • Substitution:

      • Substitution reactions can occur at the halogenated positions, leading to the introduction of various functional groups.
      • Common reagents: Nucleophiles such as amines, thiols, or alkoxides.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzothiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.

    Scientific Research Applications

    1-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-(4-FLUOROPHENYL)PIPERAZINE has a wide range of scientific research applications, including:

    • Chemistry:

      • Used as a building block for the synthesis of more complex molecules.
      • Studied for its reactivity and chemical properties.
    • Biology:

      • Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
      • Used in biochemical assays to study enzyme interactions.
    • Medicine:

      • Explored as a potential drug candidate for various therapeutic applications.
      • Studied for its pharmacokinetic and pharmacodynamic properties.
    • Industry:

      • Used in the development of new materials with specific properties.
      • Investigated for its potential use in agrochemicals or other industrial applications.

    Mechanism of Action

    The mechanism of action of 1-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-(4-FLUOROPHENYL)PIPERAZINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses.

    Comparison with Similar Compounds

    1-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-(4-FLUOROPHENYL)PIPERAZINE can be compared with other benzothiophene derivatives and piperazine-containing compounds. Similar compounds include:

    • 1-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-(4-METHOXYPHENYL)PIPERAZINE:

      • Similar structure but with a methoxy group instead of a fluorophenyl group.
      • Differences in chemical reactivity and biological activity.
    • 1-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-(4-CHLOROPHENYL)PIPERAZINE:

      • Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
      • Differences in chemical reactivity and biological activity.

    Properties

    Molecular Formula

    C19H15ClF2N2OS

    Molecular Weight

    392.8 g/mol

    IUPAC Name

    (3-chloro-6-fluoro-1-benzothiophen-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone

    InChI

    InChI=1S/C19H15ClF2N2OS/c20-17-15-6-3-13(22)11-16(15)26-18(17)19(25)24-9-7-23(8-10-24)14-4-1-12(21)2-5-14/h1-6,11H,7-10H2

    InChI Key

    JKDONHOKYDNCIT-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl

    Origin of Product

    United States

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